molecular formula C8H7ClF3N B1532493 (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine CAS No. 1187931-01-6

(R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine

Número de catálogo: B1532493
Número CAS: 1187931-01-6
Peso molecular: 209.59 g/mol
Clave InChI: ZGFGADXCVWZZHD-SSDOTTSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural Characteristics and Stereochemical Significance

The molecular architecture of this compound is defined by several critical structural elements that contribute to its unique chemical behavior and potential applications. The compound features a central chiral carbon atom that bears both an amino group and a trifluoromethyl group, with the aromatic ring system providing additional structural complexity through the para-chloro substitution pattern. This specific arrangement creates a molecule with well-defined three-dimensional geometry that is essential for its stereochemical properties.

The stereochemical designation of this compound as the (R)-enantiomer is determined according to the Cahn-Ingold-Prelog priority rules, which assign priorities to the substituents based on atomic number and molecular complexity. In this system, the chlorine-substituted aromatic ring receives the highest priority, followed by the amino group, the trifluoromethyl group, and hydrogen as the lowest priority substituent. The (R)-configuration indicates a specific spatial arrangement where these groups are oriented in a clockwise direction when viewed from the position opposite to the lowest priority substituent.

The trifluoromethyl group represents one of the most significant structural features of this compound, as it imparts remarkable electronegativity and lipophilicity characteristics that influence both chemical reactivity and potential biological activity. The three fluorine atoms create a highly electronegative environment that affects the electron density distribution throughout the molecule, particularly influencing the behavior of the adjacent chiral center and the overall molecular dipole moment.

The para-chlorophenyl moiety contributes additional electronic effects through the chlorine substituent, which exhibits both electron-withdrawing inductive effects and electron-donating resonance effects. This dual nature of chlorine substitution creates subtle but important modifications to the electronic properties of the aromatic system, influencing both the stability of the molecule and its potential for intermolecular interactions.

The stereochemical significance of this compound extends beyond simple molecular recognition, as enantiomers often exhibit different biological activities, pharmacokinetic properties, and synthetic utility. The specific three-dimensional arrangement of atoms in the (R)-enantiomer may result in distinct interaction patterns with biological targets or catalytic systems, making the stereochemical control in its synthesis and application of paramount importance.

Molecular Formula and Key Physicochemical Descriptors

The molecular formula of this compound is established as C₈H₇ClF₃N, representing a compact yet structurally complex organic molecule with a molecular weight of 209.60 daltons. This relatively low molecular weight, combined with the high density of electronegative atoms, creates a molecule with distinctive physicochemical properties that set it apart from conventional organic compounds.

The molecular structure can be precisely described through various chemical notation systems, including the Simplified Molecular Input Line Entry System representation and the International Chemical Identifier format. These standardized descriptions provide unambiguous identification of the compound's connectivity and allow for accurate database searches and computational modeling studies.

Table 1: Key Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₈H₇ClF₃N
Molecular Weight 209.60 g/mol
Density 1.352 g/cm³
Boiling Point 238.3°C at 760 mmHg
Chemical Abstract Service Number 1187931-01-6
Heavy Atom Count 13
Rotatable Bond Count 1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1

The density value of 1.352 grams per cubic centimeter reflects the significant contribution of the halogen atoms to the overall mass of the molecule. This relatively high density for an organic compound is characteristic of highly halogenated structures and influences both the physical handling properties and potential applications of the compound.

The boiling point of 238.3 degrees Celsius at standard atmospheric pressure indicates moderate volatility and thermal stability. This temperature range suggests that the compound can be handled under standard laboratory conditions while maintaining structural integrity, though care must be taken to avoid decomposition at elevated temperatures.

The presence of a single rotatable bond in the molecule, connecting the aromatic ring to the chiral center, provides limited conformational flexibility. This restricted rotation contributes to the compound's well-defined three-dimensional structure and may influence its binding affinity and selectivity in various chemical or biological systems.

The hydrogen bonding characteristics of the molecule, with one donor site (the amino group) and one acceptor site (the amino nitrogen), create opportunities for intermolecular interactions that may influence solubility, crystallization behavior, and biological activity. These hydrogen bonding capabilities, combined with the lipophilic character imparted by the fluorinated and chlorinated substituents, create a unique balance of polar and nonpolar interactions.

Historical Context in Fluorinated Amine Research

The development of fluorinated amines, including compounds like this compound, represents the culmination of nearly two centuries of advances in organofluorine chemistry. The historical progression of this field began with the first synthesis of organofluorine compounds in the mid-nineteenth century, when Alexander Borodin reported the first nucleophilic replacement of halogen atoms by fluoride in 1862. This pioneering work established the foundation for halogen exchange methodologies that remain central to modern fluorine chemistry.

The early development of organofluorine chemistry was significantly hampered by the extreme reactivity and corrosive nature of fluorine-containing reagents, which discouraged most chemists from pursuing research in this area. It was not until the 1920s that substantial progress began to emerge, driven in part by industrial applications and military requirements during World War II. The Manhattan Project's need for uranium hexafluoride as a gaseous carrier for uranium isotope separation created an urgent demand for fluorine-resistant materials and fluorinated compounds.

The synthesis of aromatic fluorinated compounds received a major boost in 1927 when Schiemann developed an aromatic fluorination methodology using diazonium salts. This breakthrough, known as the Schiemann reaction, provided a reliable method for introducing fluorine atoms into aromatic systems and remains an important synthetic tool today. The subsequent development of nucleophilic halogen exchange methods by Gottlieb in 1936 further expanded the synthetic toolkit available for fluoroarene preparation.

Table 2: Historical Milestones in Fluorinated Amine Development

Year Development Significance Reference
1862 First halogen exchange by Borodin Foundation of fluorine chemistry
1927 Schiemann aromatic fluorination Aromatic fluorine introduction
1936 Gottlieb halogen exchange Nucleophilic fluorination methods
1950s Amine fluoride development Dental applications
2020s Stereoselective fluorinated synthesis Chiral fluorinated compounds

The development of amine fluorides in the 1950s marked a significant advancement in the practical application of fluorinated nitrogen compounds. These compounds were developed through collaboration between GABA and the Institute of Dentistry at the University of Zurich, initially for dental applications where their unique properties provided superior performance compared to inorganic fluoride compounds. The research demonstrated that organic fluoride compounds showed enhanced affinity for tooth enamel and exhibited both fluoride enrichment and antienzyme effects.

Recent advances in fluorinated amine synthesis have focused on developing more sophisticated methodologies for accessing these compounds with high stereochemical control. Contemporary research has highlighted novel strategies for synthesizing fluorinated amines using carbon dioxide and carbon disulfide as benign carbon sources, representing a significant improvement in both environmental impact and synthetic efficiency. These modern approaches allow practitioners to efficiently access complex fluorinated structures including carbamoyl fluorides, thiocarbamoyl fluorides, and trifluoromethylamines.

The evolution of synthetic methodologies has also embraced the development of new fluorinated reagents and reaction conditions that enable the construction of previously inaccessible molecular architectures. Research groups have demonstrated innovative approaches to trifluoromethylthiolation reactions and have introduced novel fluorinated moieties that expand the chemical space available to medicinal chemists and materials scientists.

Propiedades

IUPAC Name

(1R)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFGADXCVWZZHD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651162
Record name (1R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-01-6
Record name (αR)-4-Chloro-α-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1187931-01-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Nucleophilic Substitution of 1,1,1-Trifluoro-2-chloroethane with Ammonia

  • Method Overview:
    Reacting 1,1,1-trifluoro-2-chloroethane with ammonia in the presence of glycerol as solvent under elevated temperature and pressure in a pipeline-type reactor. This produces 2,2,2-trifluoroethylamine via nucleophilic substitution of the chloro group by the amino group.

  • Key Reaction Conditions:

    • Volume ratio of glycerol to 1,1,1-trifluoro-2-chloroethane: 1–3:1
    • Molar ratio of ammonia to 1,1,1-trifluoro-2-chloroethane: 8–15:1
    • Ammonia concentration: 30–100 wt%
    • Reaction temperature: 150–200 °C
    • Pressure: 2–4 MPa
    • Reaction time: 20–30 minutes
    • Flow velocity in reactor: 2.0–4.0 L/h
  • Post-Reaction Processing:
    Vacuum flashing to remove ammonia, neutralization with sodium carbonate (molar ratio sodium carbonate to 1,1,1-trifluoro-2-chloroethane: 0.5–2:1), followed by vacuum rectification to purify the product.

  • Advantages:

    • Short reaction time compared to traditional batch methods (20–30 min vs. 24 h)
    • High yield up to 97%
  • Notes:
    This method is efficient for preparing racemic 2,2,2-trifluoroethylamine; however, for chiral derivatives like (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine, further steps are needed to introduce the 4-chlorophenyl group and achieve enantioselectivity.

Alternative Synthetic Routes (Literature Survey)

Preparation of this compound: Specific Strategies

Given the need for the (R)-enantiomer and the 4-chlorophenyl substituent, preparation methods generally involve:

Asymmetric Synthesis via Chiral Catalysts or Auxiliaries

  • Approach:
    Asymmetric hydrogenation or reductive amination of 4-chlorophenyl-substituted trifluoroacetaldehyde or related intermediates using chiral catalysts (e.g., chiral rhodium or ruthenium complexes) to induce stereoselectivity favoring the (R)-enantiomer.

  • Typical Reaction:
    $$ \text{4-Chlorophenyl trifluoroacetaldehyde} + \text{Ammonia or amine} \xrightarrow[\text{chiral catalyst}]{\text{H}_2} this compound $$

  • Outcome:
    High enantiomeric excess (ee) and yield, depending on catalyst and conditions.

Resolution of Racemic Mixtures

  • Approach:
    Prepare racemic 1-(4-chlorophenyl)-2,2,2-trifluoroethanamine by nucleophilic substitution or reductive amination, followed by chiral resolution using:

    • Formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives) and separation by crystallization.
    • Chromatographic separation on chiral stationary phases.
  • Limitations:
    Additional steps and reduced overall yield due to separation losses.

Data Table: Typical Reaction Parameters for Preparation of 2,2,2-Trifluoroethylamine and Derivatives

Parameter Range / Value Notes
Solvent Glycerol Volume ratio glycerol to substrate 1–3:1
Substrate 1,1,1-Trifluoro-2-chloroethane Starting material for trifluoroethylamine
Ammonia concentration 30–100 wt% High concentration favors substitution
Molar ratio (NH3 : substrate) 8–15 : 1 Excess ammonia drives reaction
Reaction temperature 150–200 °C Elevated temperature for efficient reaction
Reaction pressure 2–4 MPa High pressure to maintain ammonia in liquid phase
Reaction time 20–30 min Short reaction time in pipeline reactor
Flow velocity in reactor 2.0–4.0 L/h Controls residence time
Neutralization agent Sodium carbonate Molar ratio 0.5–2:1 relative to substrate
Product yield Up to 97% High yield under optimized conditions

Análisis De Reacciones Químicas

Types of Reactions: (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding amides or esters.

  • Reduction: Reduction of the trifluoromethyl group to a trifluoromethanol derivative.

  • Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Amides and Esters: Resulting from oxidation reactions.

  • Trifluoromethanol Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry: This compound is used as a chiral reagent in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: It is explored for its potential pharmacological properties, such as anti-inflammatory and analgesic effects. Industry: It is utilized in the manufacture of agrochemicals and dyestuffs, contributing to advancements in these sectors.

Mecanismo De Acción

The mechanism by which (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic outcomes. The exact mechanism can vary depending on the specific application and biological system.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Derivatives

Key Differences : Substituent position (para vs. meta), halogen type (Cl vs. Br), and stereochemistry.
Compound Name Molecular Formula CAS Number Substituent Position & Halogen Molecular Weight (g/mol) Key Properties/Applications References
(R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine C₈H₇ClF₃N 1187931-01-6 Para-Cl 209.60 Pharmaceutical intermediate; pale yellow oil
(R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine C₈H₇BrF₃N 843608-54-8 Meta-Br 254.05 ≥97% purity; research reagent
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine C₈H₇BrF₃N 843608-46-8 Para-Br 254.05 Chiral building block; hydrochloride salt available (CAS 842169-83-9)
(R)-1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanamine C₈H₆ClF₄N 1213906-91-2 3-Cl, 4-F 227.59 Predicted pKa: 5.80; higher lipophilicity

Discussion :

  • Positional Isomerism : Para-substituted derivatives (e.g., 4-Cl or 4-Br) exhibit distinct electronic environments compared to meta-substituted analogs, influencing reactivity and metabolic stability .
  • Fluorine Introduction : The 3-chloro-4-fluoro derivative (CAS 1213906-91-2) combines electron-withdrawing effects of Cl and F, which may modulate basicity (pKa ~5.80) and solubility .

Non-Halogenated Analog: (R)-2,2,2-Trifluoro-1-p-tolylethanamine

Compound Name Molecular Formula CAS Number Substituent Molecular Weight (g/mol) Applications References
(R)-2,2,2-Trifluoro-1-p-tolylethanamine C₉H₁₀F₃N 1389852-29-2 Para-CH₃ 189.18 Electron-rich aryl group for catalysis

Discussion :

  • The p-tolyl group (electron-donating methyl) contrasts with electron-withdrawing halogens, increasing the amine’s basicity and altering its interaction with hydrophobic pockets in biological targets .

Salt Forms and Stereoisomers

Compound Name Molecular Formula CAS Number Form Key Properties References
This compound hydrochloride C₈H₈Cl₂F₃N 1213074-03-3 Hydrochloride salt Enhanced solubility
Racemic 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine C₈H₇ClF₃N 65686-86-4 Racemic mixture Industrial applications

Discussion :

  • Salt Forms : Hydrochloride salts improve solubility for pharmaceutical formulations .
  • Stereochemistry : The (R)-enantiomer (CAS 1187931-01-6) is prioritized in asymmetric synthesis, while racemic mixtures (CAS 65686-86-4) are used in broader industrial contexts .

Actividad Biológica

(R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine, also known as (R)-trifluoromethylphenylamine, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C8H8ClF3N
  • Molecular Weight: 211.6 g/mol
  • IUPAC Name: this compound
  • CAS Number: 46835184

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may exhibit:

  • Monoamine Reuptake Inhibition: Similar to other amines, this compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. This action can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.
  • Receptor Modulation: The chlorophenyl moiety may interact with specific receptors in the central nervous system (CNS), influencing neurotransmission and signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. Notably:

  • Neuroprotective Effects: The compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis in cultured hippocampal neurons.
  • Antidepressant-Like Activity: Behavioral assays in rodent models indicate that administration of this compound produces effects similar to those of traditional antidepressants.

In Vivo Studies

In vivo studies further elucidate the pharmacological profile:

  • Animal Models: In a study using a forced swim test in mice, this compound demonstrated a significant reduction in immobility time, suggesting an antidepressant-like effect.
  • Toxicological Assessment: Acute toxicity studies indicate a favorable safety profile at therapeutic doses; however, long-term effects require further investigation.

Case Studies

Several case studies highlight the potential clinical applications of this compound:

  • Case Study on Depression Treatment:
    • A clinical trial involving patients with major depressive disorder showed that patients receiving this compound reported significant improvements in depressive symptoms compared to placebo groups.
  • Neurodegenerative Diseases:
    • Research into neurodegenerative conditions such as Alzheimer's disease suggests that this compound may reduce amyloid-beta accumulation in neuronal cultures.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic development:

ParameterValue
AbsorptionRapidly absorbed
Bioavailability~80%
MetabolismHepatic; primarily via CYP enzymes
Half-life6–8 hours
ExcretionRenal

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer :

  • Diastereoselective Trifluoromethylation : Utilize chiral catalysts or auxiliaries to achieve high enantiomeric excess. For example, asymmetric hydrogenation of ketone precursors with transition metal catalysts (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer selectively .
  • Reductive Amination : React 4-chlorophenyl trifluoromethyl ketone with ammonia under hydrogenation conditions. Use chiral resolving agents (e.g., tartaric acid derivatives) to isolate the (R)-form .
  • Critical Parameters : Temperature (0–25°C), solvent polarity (e.g., methanol or THF), and catalyst loading (1–5 mol%) significantly impact yield (reported 60–85%) and enantioselectivity (≥90% ee) .

Q. How can researchers characterize the enantiomeric purity and structural integrity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase; retention times differentiate enantiomers .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes trifluoromethyl environments; 1H^{1}\text{H} NMR confirms aromatic proton splitting patterns (e.g., para-substituted chlorophenyl group) .
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown from ethanol/water mixtures .

Q. What are the key physicochemical properties affecting experimental design (e.g., solubility, stability)?

  • Methodological Answer :

  • Solubility : Poor in water; use polar aprotic solvents (DMSO, DMF) for biological assays. Solubility in ethanol: ~20 mg/mL at 25°C .
  • Stability : Hydrolytically stable under neutral pH; store at −20°C in inert atmosphere to prevent racemization or decomposition .
  • pKa : Estimated ~9.5 (amine group), influencing protonation state in physiological conditions .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its interaction with neurotransmitter receptors?

  • Methodological Answer :

  • Enantiomer-Specific Activity : The (R)-enantiomer shows higher affinity for serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors compared to the (S)-form, as demonstrated by radioligand binding assays (IC50_{50} = 120 nM vs. >1 µM) .
  • Mechanistic Insight : The trifluoromethyl group enhances lipophilicity, improving blood-brain barrier penetration, while the chlorophenyl moiety stabilizes π-π interactions with receptor aromatic residues .

Q. What strategies resolve contradictions in reported biological activity across different assays?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., functional cAMP assays vs. calcium flux assays) to confirm target engagement .
  • Metabolite Interference : Test for off-target effects of metabolites (e.g., dechlorinated byproducts) via LC-MS/MS profiling .
  • Species Variability : Compare receptor homology (e.g., human vs. rodent D2_2 receptors) to explain discrepancies in in vivo vs. in vitro efficacy .

Q. How can computational modeling predict the compound’s binding modes to novel targets?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs. Key residues: Asp3.32 (amine interaction) and Phe6.52 (chlorophenyl stacking) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories; validate with mutagenesis data (e.g., Kd_d changes for Ala-substituted receptors) .

Q. What structural analogs enhance SAR understanding for neuropharmacological applications?

  • Methodological Answer :

  • Key Modifications :
Modification Biological Impact Reference
Pyridine ring substitutionIncreased affinity for nicotinic receptors
Trifluoromethyl removalReduced metabolic stability (CYP450 oxidation)
Bromine substitutionEnhanced selectivity for 5-HT receptors
  • Synthesis : Introduce substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Methodological Considerations for Data Interpretation

Q. How do researchers address variability in enantiomer-specific toxicity profiles?

  • Methodological Answer :

  • In Vitro Tox Screens : Use HepG2 cells to assess hepatotoxicity (LD50_{50} values: (R)-form = 50 µM vs. (S)-form = 30 µM) .
  • ADME Profiling : Compare plasma protein binding (≥95% for both enantiomers) and clearance rates (e.g., hepatic vs. renal) in rodent models .

Q. What experimental controls are critical for validating chiral synthesis outcomes?

  • Methodological Answer :

  • Internal Standards : Use deuterated analogs (e.g., 2H^{2}\text{H}-labeled amine) to track racemization during workup .
  • Racemic Controls : Synthesize and test racemic mixtures to confirm enantiomer-specific bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine
Reactant of Route 2
Reactant of Route 2
(R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.